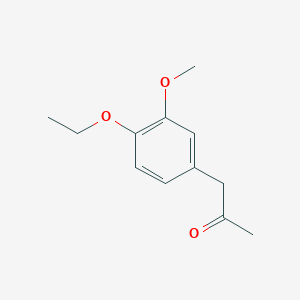

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-(4-ethoxy-3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O3/c1-4-15-11-6-5-10(7-9(2)13)8-12(11)14-3/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

ADHCSWSBGUURFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)C)OC |

Origin of Product |

United States |

Synthetic Strategies for 1 4 Ethoxy 3 Methoxyphenyl Propan 2 One

Conventional and Established Synthetic Routes for 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one

Traditional syntheses of this compound and analogous phenylacetones have relied on robust, well-documented chemical reactions. These routes often involve multi-step processes starting from readily available aromatic precursors.

Synthesis via Substituted Phenylacetic Acid Derivatives

A classic and versatile method for the synthesis of phenylacetones involves the chemical manipulation of corresponding phenylacetic acid derivatives. The core of this strategy is the reaction of a phenylacetic acid with an acetylating agent.

The general approach involves the conversion of 4-ethoxy-3-methoxyphenylacetic acid into the target ketone. This transformation can be accomplished by heating the acid with acetic anhydride (B1165640). sciencemadness.org To facilitate the reaction, which involves acetylation and subsequent decarboxylation, a basic catalyst such as sodium acetate (B1210297) is often employed. The reaction proceeds through a mixed anhydride intermediate, which upon heating, eliminates carbon dioxide to form the desired methyl ketone. An alternative, albeit older, method involves the dry distillation of the calcium or lead salt of the phenylacetic acid with calcium or lead acetate. scribd.com

The required precursor, 4-ethoxy-3-methoxyphenylacetic acid, can be synthesized from 4-ethoxy-3-methoxybenzaldehyde (B93258) through oxidation, or via the hydrolysis of the corresponding benzyl (B1604629) cyanide.

Table 1: Key Reactions in Phenylacetic Acid Route

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4-Ethoxy-3-methoxyphenylacetic acid, Acetic anhydride | Heat, Sodium Acetate | This compound | sciencemadness.org |

| 2 | Calcium 4-ethoxy-3-methoxyphenylacetate, Calcium acetate | Dry distillation | This compound | scribd.com |

Approaches from Substituted Styrene (B11656) Precursors

Another potential synthetic avenue utilizes substituted styrenes as the foundational precursor. The oxidation of a styrene derivative can yield the corresponding phenylacetone (B166967). Specifically, 4-ethoxy-3-methoxy-α-methylstyrene could be oxidized to produce this compound.

A prominent reaction for this type of transformation is the Wacker oxidation. This process typically employs a palladium(II) chloride catalyst in the presence of a co-oxidant, such as copper(II) chloride, with oxygen as the terminal oxidant. In this catalytic cycle, the styrene derivative is oxidized to the methyl ketone. While specific examples for the direct synthesis of this compound via this method are not prevalent in readily available literature, the Wacker oxidation of styrenes is a fundamental and well-established reaction in organic synthesis, suggesting its applicability. The necessary precursor, a substituted styrene like 3-(3-Ethoxy-4-methoxyphenyl)-1-propene, has been documented. nih.gov

Other Noteworthy Synthetic Methodologies

Several other established methods warrant mention for the synthesis of this compound.

One such method involves the alkylation of a pre-existing ketone . This route would commence with 1-(4-hydroxy-3-methoxyphenyl)propan-2-one (guaiacylacetone). The phenolic hydroxyl group can be selectively ethylated using an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base (e.g., potassium hydroxide (B78521) or sodium hydroxide) to yield the final product. prepchem.com

Another classical approach is the acetoacetic ester synthesis . This involves the reaction of 4-ethoxy-3-methoxybenzyl halide (e.g., the chloride or bromide) with the sodium salt of ethyl acetoacetate. The resulting intermediate, upon hydrolysis and decarboxylation under acidic or basic conditions, yields the target ketone. This method is analogous to a patented process for a similar compound, 1-(4-methoxyphenyl)-butanone-(3). google.com

Finally, a Grignard reaction represents a viable pathway. The Grignard reagent, prepared from 4-ethoxy-3-methoxybromobenzene and magnesium, can be reacted with propionitrile. The resulting imine intermediate is then hydrolyzed with acid to furnish this compound. A similar synthesis has been described for 3-methoxypropiophenone. google.com

Modern and Sustainable Synthetic Methodologies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These include advanced catalytic systems and the use of light to drive chemical reactions.

Catalytic Processes (e.g., Transition Metal-Mediated Syntheses)

Modern catalytic methods offer elegant solutions for the construction of the this compound structure. A notable process begins with 3-ethoxy-4-methoxybenzonitrile. google.com In a key step, dimethyl sulfone is deprotonated with a strong base like butyllithium, and the resulting anion attacks the nitrile to form an enamine intermediate after rearrangement. Subsequent hydrolysis of this intermediate under aqueous acid conditions yields the corresponding β-ketosulfone. While this specific patent leads to an aminosulfone, the initial formation of the β-ketosulfone is a key step that is closely related to the synthesis of the target β-ketone.

The synthesis of the precursor aldehyde, 3-ethoxy-4-methoxybenzaldehyde (B45797), has also been optimized using phase-transfer catalysis. google.comgoogle.com This method involves the ethylation of isovanillin (B20041) with a haloethane in the presence of a base and a phase-transfer catalyst (such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride), which improves reaction efficiency and simplifies product separation. google.comgoogle.com

Table 2: Modern Catalytic Synthesis Precursors

| Precursor | Catalyst/Reagent | Product | Reference |

| Isovanillin | Haloethane, Base, Phase-Transfer Catalyst | 3-Ethoxy-4-methoxybenzaldehyde | google.comgoogle.com |

| 3-Ethoxy-4-methoxybenzonitrile | Dimethylsulfone, Butyllithium, then H₃O⁺ | 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (related intermediate) | google.com |

Photochemical Transformations

Photochemical reactions represent a frontier in sustainable synthesis, using light energy to drive unique chemical transformations. The Wolff rearrangement of an α-diazocarbonyl compound is a powerful photochemical method that can be applied to the synthesis of this compound. wikipedia.org

The synthetic sequence would begin with the conversion of 4-ethoxy-3-methoxyphenylacetic acid to its acid chloride, followed by a reaction with diazomethane (B1218177) to form the corresponding α-diazo ketone. wikipedia.org Irradiation of this α-diazo ketone with UV light induces the Wolff rearrangement, where dinitrogen is lost, and a 1,2-rearrangement occurs to form a highly reactive ketene (B1206846) intermediate. wikipedia.orgresearchgate.net This photochemical step is often highly efficient and can be performed under mild conditions. rsc.orgresearchgate.net The resulting ketene is a versatile intermediate that, in principle, could be converted to the target propan-2-one through subsequent reaction steps. For instance, trapping the ketene with a suitable nucleophile can lead to various carboxylic acid derivatives. nih.gov

Electrochemical Synthesis Pathways

Electrochemical synthesis, a technique that employs electrical current to drive chemical reactions, offers a green and often more efficient alternative to traditional chemical methods. The application of electrosynthesis to the production of this compound and related compounds is an emerging area of research, primarily leveraging the electrochemical conversion of lignin (B12514952) and its derivatives, from which the guaiacyl and syringyl structural motifs are derived. osti.govresearchgate.netresearchgate.netcityu.edu.hkacs.org

The core principle involves the oxidation or reduction of a precursor molecule at an electrode surface. For instance, the electrochemical oxidation of lignin model compounds can lead to the formation of valuable aromatic ketones. osti.govresearchgate.net While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied to its precursors. One potential pathway involves the electrochemical oxidation of a suitable ethylvanillin derivative. The process typically occurs in an electrochemical cell, where parameters such as electrode material, electrolyte, solvent, and applied potential or current are meticulously controlled to optimize the yield and selectivity of the desired ketone. acs.orgacs.orgbohrium.com

Recent studies have demonstrated the electrochemical synthesis of β-functionalized ketones via the ring-opening of cycloalkanols, showcasing the versatility of electrochemical methods in ketone synthesis. acs.org Furthermore, the electrochemical coupling of ketones through silyl (B83357) bis-enol ethers represents another innovative approach to forming carbon-carbon bonds and constructing complex ketone structures. nih.gov These advancements suggest promising future applications for the direct and efficient electrochemical production of this compound.

Biocatalytic Production of this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical processes. The biocatalytic production of this compound is a field of growing interest, leveraging enzymes such as oxidases, dehydrogenases, and acyltransferases.

A plausible biocatalytic route could involve the enzymatic transformation of a precursor like ethylvanillin. For example, a sequence involving an enzyme-catalyzed aldol-type condensation followed by a reduction step could yield the target propanone. While specific enzymes for the direct synthesis of this compound are still under investigation, research on the biocatalytic synthesis of related chiral alcohols and the enzymatic acylation of phenols provides a strong foundation.

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, presents a cost-effective and operationally simpler alternative to using isolated enzymes. nih.gov Challenges in biocatalysis include enzyme stability, substrate and product inhibition, and the need for efficient downstream processing. However, techniques like enzyme immobilization and reaction engineering are continuously being developed to overcome these hurdles, paving the way for industrial-scale biocatalytic production of valuable chemicals like this compound.

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry, particularly when implemented in microreactors, has revolutionized chemical synthesis by offering enhanced safety, improved heat and mass transfer, precise reaction control, and facile scalability. youtube.comresearchgate.netnih.govmdpi.com The synthesis of this compound can significantly benefit from these advantages.

A key synthetic step, the Friedel-Crafts acylation of guaiacol (B22219) derivatives, has been successfully demonstrated in continuous flow reactors. researchgate.net This approach allows for the safe handling of reactive intermediates and precise control over reaction parameters, leading to higher yields and selectivities. For the synthesis of this compound, a continuous flow setup could involve pumping a solution of ethoxy-guaiacol and an acylating agent through a heated reactor coil packed with a solid acid catalyst. The short residence time in the reactor minimizes the formation of byproducts.

Microreactor technology further enhances the benefits of flow chemistry by providing extremely high surface-area-to-volume ratios, leading to superior heat and mass transfer. youtube.comresearchgate.netmdpi.comgoogle.com This is particularly advantageous for highly exothermic or fast reactions. The numbering-up or parallelization of microreactors allows for a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. researchgate.net

Green Solvent and Solvent-Free Syntheses

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. The selection of a solvent can significantly impact the environmental footprint, safety, and cost of a chemical process. whiterose.ac.uksci-hub.seresearchgate.netscispace.com

For the synthesis of this compound, several green solvent alternatives to traditional volatile organic compounds (VOCs) can be considered. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl lactate (B86563) are gaining popularity due to their favorable environmental, health, and safety profiles. whiterose.ac.uksci-hub.se Water, being the most abundant and non-toxic solvent, is also an attractive option for certain reactions, especially in biocatalysis. sci-hub.se

Solvent-free synthesis, often facilitated by techniques like microwave irradiation or ball milling, represents the ultimate green approach. bohrium.com In the context of this compound synthesis, a solvent-free alkylation of vanillin (B372448) or guaiacol derivatives with an ethylating agent could be performed using a solid base and microwave heating, thereby simplifying the workup and reducing waste generation.

Microwave-Assisted Organic Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. bohrium.comnih.govmdpi.com The synthesis of this compound can be significantly enhanced by the application of microwave irradiation, particularly in key steps such as O-alkylation.

The ethylation of the phenolic hydroxyl group of a vanillin precursor is a crucial step that can be efficiently carried out under microwave conditions. Studies have shown that the microwave-assisted alkylation of phenols using various alkylating agents in the presence of a base can be achieved rapidly and with high yields. bohrium.com For instance, the reaction of a vanillin derivative with an ethyl halide in a suitable solvent, or even under solvent-free conditions, can be completed in a matter of minutes under microwave irradiation, as opposed to several hours with conventional heating.

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to different selectivities compared to conventional heating and can enable reactions that are otherwise difficult to perform. The application of MAOS not only accelerates the synthesis of this compound but also aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving the efficiency and selectivity of the production of this compound. The key transformations in its synthesis often involve O-alkylation and C-C bond formation, such as through a Friedel-Crafts-type reaction or a Dakin-West reaction pathway.

The mechanism of phenol (B47542) alkylation has been studied extensively. It can proceed through either a neutral pathway, leading to the O-alkylated product (phenolic ether), or an ionic rearrangement pathway, where the initially formed ether rearranges to the C-alkylated product. acs.orgacs.orgslchemtech.comcaltech.edupnnl.gov The choice of catalyst, solvent, and temperature can significantly influence the dominant pathway and the ortho/para selectivity of C-alkylation. acs.orgacs.orgslchemtech.comcaltech.edupnnl.gov For the synthesis of this compound, controlling the conditions to favor the desired O-ethylation of the precursor is paramount.

The Dakin-West reaction, which converts an α-amino acid to a keto-amide, provides another potential, though less direct, mechanistic framework. wikipedia.orgresearchgate.netjk-sci.comnih.gov A modified Dakin-West reaction starting from a suitably substituted phenylacetic acid derivative could, in principle, be adapted to form the propanone structure. The mechanism involves the formation of an azlactone intermediate, followed by acylation and decarboxylation. wikipedia.orgresearchgate.net

Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process. Key aspects include reaction optimization, process safety, and the choice of scalable technologies.

Optimization of Reaction Parameters: Statistical methods like Design of Experiments (DoE) are powerful tools for systematically optimizing reaction conditions such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and minimize byproduct formation. rsc.orgresearchgate.netbeilstein-journals.org For the synthesis of this compound, DoE can be employed to fine-tune the alkylation and acylation steps.

Process Safety and Scalability: When scaling up chemical processes, especially those involving exothermic reactions or hazardous materials, safety is a primary concern. Continuous flow reactors offer significant safety advantages over large batch reactors by minimizing the volume of hazardous material at any given time and providing superior temperature control. youtube.comnih.gov The scale-up of bio-based production processes also presents unique challenges, including the management of large volumes of biomass and ensuring consistent feedstock quality. alfa-chemistry.comresearchgate.netresearchgate.netasme.orginnovationnewsnetwork.com

Technology Selection: The choice of technology plays a crucial role in the scalability of the synthesis. For instance, while microwave-assisted synthesis is highly efficient at the lab scale, its scalability can be challenging. However, the development of continuous flow microwave reactors is addressing this issue. Biocatalytic processes require robust and reusable enzyme preparations, often achieved through immobilization, to be economically viable on a large scale.

By carefully considering these optimization and scale-up factors, the production of this compound can be transitioned from a laboratory curiosity to a commercially viable and sustainable process.

Chemical Transformations and Synthetic Applications of 1 4 Ethoxy 3 Methoxyphenyl Propan 2 One

Reactivity of the Carbonyl Functionality in 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one

The ketone's carbonyl group is a primary site for nucleophilic addition and condensation reactions, enabling its conversion into a variety of other functional groups and molecular scaffolds.

Reductive Transformations to Alcohols and Alkanes

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(4-ethoxy-3-methoxyphenyl)propan-2-ol. This transformation is typically accomplished using metal hydride reagents. libretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, after an acidic workup, produces the corresponding alcohol. libretexts.org While both reagents can reduce ketones, LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org

The choice of reducing agent can be critical in syntheses with multiple functional groups, where selective reduction is desired. For instance, NaBH₄ is often preferred for its milder nature and greater functional group tolerance. The analogous compound, 1-(4-methoxyphenyl)propan-1-one, is known to be reduced to its corresponding alcohol, (1R)-1-(4-methoxyphenyl)propan-1-ol, using these types of reducing agents. evitachem.com

Further reduction to the corresponding alkane, 1-(4-ethoxy-3-methoxyphenyl)propane, can also be achieved, although this requires more forceful conditions. Classic methods for such complete reduction of a ketone include the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by carbon-based nucleophiles, such as those found in Grignard and organolithium reagents. libretexts.orgmasterorganicchemistry.com This reaction is fundamental for forming new carbon-carbon bonds. masterorganicchemistry.com

The reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) proceeds via nucleophilic addition to the carbonyl group. This forms a tetrahedral alkoxide intermediate, which upon protonation during an acidic workup, yields a tertiary alcohol. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic carbon of the organometallic reagent attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com The magnesium atom of the Grignard reagent can act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Examples of Nucleophilic Addition to Ketones

| Reagent Type | General Formula | Product (after workup) |

|---|---|---|

| Grignard Reagent | R-MgX | Tertiary Alcohol |

This table illustrates the expected products from the reaction of this compound with common nucleophiles.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich-Type)

Condensation reactions provide another important pathway for C-C bond formation, starting from the carbonyl group.

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. magritek.com In the case of this compound, it can react with itself (a self-condensation) or with another aldehyde or ketone (a crossed-condensation) in the presence of an acid or base catalyst. This initially forms a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. magritek.com

The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or ethyl acetoacetate. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org The product is an α,β-unsaturated compound, formed after a dehydration step. sigmaaldrich.com While direct examples with this compound are not prevalent in the provided results, the general mechanism is applicable. wikipedia.orgsigmaaldrich.com

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton, which in this case would be this compound. This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base.

Formation of Imines, Enamines, and Oximes

The carbonyl group of this compound can react with nitrogen-based nucleophiles to form various C=N double-bonded derivatives.

Imines (also known as Schiff bases) are formed by the reaction of the ketone with a primary amine. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule, often catalyzed by acid. masterorganicchemistry.com

Enamines are typically formed from the reaction of a ketone with a secondary amine. The mechanism is similar to imine formation, but the final step involves the deprotonation of a carbon alpha to the original carbonyl group, resulting in a C=C double bond adjacent to the nitrogen atom.

Oximes are produced when the ketone reacts with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com The mechanism is analogous to imine formation, leading to a compound containing a C=N-OH functionality. masterorganicchemistry.com

Alpha-Carbon Reactivity and Functionalization of this compound

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and is central to many reactions, including the condensation reactions mentioned above and the functionalization described below.

Halogenation at the Alpha Position

The α-carbon of this compound can be halogenated under either acidic or basic conditions. The reaction proceeds through an enol or enolate intermediate. In an acid-catalyzed reaction, a single halogen atom is typically introduced at the more substituted α-carbon. In contrast, under basic conditions, the reaction can be difficult to stop at mono-halogenation and may proceed to polyhalogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for controlled α-halogenation of ketones.

Alkylation and Arylation Reactions

The carbon atom situated between the aromatic ring and the carbonyl group (the α-carbon) is particularly reactive. The protons on this carbon are acidic and can be removed by a base to form a nucleophilic enolate, which can then react with various electrophiles.

Alkylation Reactions: Direct alkylation at the α-carbon can be achieved by treating this compound with a strong base followed by an alkyl halide. This reaction proceeds via an SN2 mechanism and is most effective with methyl and primary alkyl halides. pressbooks.pub The choice of base is crucial for controlling the regioselectivity of the enolate formation, especially in unsymmetrical ketones. libretexts.org

Arylation Reactions: The introduction of an aryl group at the α-position is a powerful C-C bond-forming reaction. Modern methods often circumvent the use of harsh bases by first converting the ketone into a silyl (B83357) enol ether. This intermediate can then undergo cross-coupling with an aryl halide or a diaryliodonium salt, typically catalyzed by a transition metal complex such as palladium or copper. chemrxiv.orgorganic-chemistry.org This approach offers mild reaction conditions and broad functional group tolerance. chemrxiv.org

| Reaction Type | Reagents | Catalyst | Product Type |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | None | α-Alkyl Ketone |

| α-Arylation | 1. Base + TMSCl 2. Aryl Halide (Ar-X) | Pd or Cu Complex | α-Aryl Ketone |

| α-Arylation | 1. Base + TMSCl 2. Diaryliodonium Salt | Cu Complex | α-Aryl Ketone |

Enolate Chemistry and Directed Alkylations

The formation of an enolate is central to the reactivity of the ketone moiety. The treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates the corresponding lithium enolate. pressbooks.pubyoutube.com This enolate exists as a resonance-stabilized species with negative charge distributed between the α-carbon and the oxygen atom.

While it has two nucleophilic sites, the enolate typically reacts with electrophiles on the carbon atom. pressbooks.pub Directed alkylations can be performed with high control. For ketones with two different α-protons, the choice of base and reaction conditions can favor either the kinetic or thermodynamic enolate.

Kinetic Enolate: Formed faster by using a bulky base (like LDA) at low temperatures, deprotonating the less sterically hindered position. libretexts.org

Thermodynamic Enolate: Formed under equilibrium conditions (protic solvent or higher temperatures with a smaller base), leading to the more stable, more substituted enolate. libretexts.org

For this compound, deprotonation can occur at the methylene (C1) or methyl (C3) position. The use of LDA at -78 °C would favor the formation of the kinetic enolate at the less substituted methyl group, while thermodynamic conditions could favor the more substituted enolate at the methylene carbon adjacent to the aromatic ring. This selectivity allows for the controlled synthesis of specific α-substituted derivatives.

Transformations Involving the Aromatic Moiety of this compound

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the 4-ethoxy and 3-methoxy substituents. wikipedia.org Both alkoxy groups are powerful ortho-, para-directors. youtube.comlibretexts.org

The regioselectivity of SEAr reactions is determined by the combined directing effects of these groups.

The 4-ethoxy group strongly activates the ortho positions (C3 and C5) and the para position (C6, relative to the ethoxy group).

The 3-methoxy group strongly activates its ortho positions (C2 and C4) and its para position (C6).

Considering the existing substitution pattern, the most probable sites for electrophilic attack are C2 and C6, which are activated by both groups through resonance and induction. The C5 position is sterically hindered by the adjacent ethoxy and propanone groups. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield primarily a mixture of 2- and 6-substituted products. youtube.com For example, nitration of similarly substituted acetanilides yields the product nitrated at the position equivalent to C6. iucr.org

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Ethoxy-3-methoxy-6-nitrophenyl)propan-2-one and/or 1-(2-Nitro-4-ethoxy-5-methoxyphenyl)propan-2-one |

| Halogenation | Br₂ / FeBr₃ | 1-(6-Bromo-4-ethoxy-3-methoxyphenyl)propan-2-one and/or 1-(2-Bromo-4-ethoxy-5-methoxyphenyl)propan-2-one |

| Acylation | RCOCl / AlCl₃ | 1-(6-Acyl-4-ethoxy-3-methoxyphenyl)propan-2-one and/or 1-(2-Acyl-4-ethoxy-5-methoxyphenyl)propan-2-one |

Modifications of Alkoxy Groups (e.g., Ether Cleavage, Re-etherification)

The ethoxy and methoxy (B1213986) groups on the aromatic ring can be chemically modified, most commonly through ether cleavage.

Ether Cleavage: The aryl ether linkages can be cleaved under harsh, acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction converts one or both alkoxy groups into hydroxyl groups (phenols). Selective cleavage can sometimes be achieved depending on the conditions and the relative reactivity of the methyl vs. ethyl ether. Cleavage of the ethyl ether would yield 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, while cleavage of the methyl ether would produce 1-(3-hydroxy-4-ethoxyphenyl)propan-2-one.

Re-etherification: The phenolic compounds generated from ether cleavage can be readily re-etherified. The Williamson ether synthesis is a common method for this transformation, involving the deprotonation of the phenol (B47542) with a base (like sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl iodide, methyl iodide), reforming the ether linkage.

Role of this compound as a Versatile Synthetic Intermediate

The combination of a reactive ketone and an activated aromatic ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly those containing heterocyclic or carbocyclic ring systems.

Construction of Complex Ring Systems (e.g., Heterocycles, Carbocycles)

The ketone functionality serves as a handle for introducing nitrogen-containing groups, which are precursors to a wide array of heterocycles. A key transformation is the conversion of the ketone to an amine, for example, via reductive amination. The resulting amine, 1-(4-ethoxy-3-methoxyphenyl)propan-2-amine, contains the β-arylethylamine scaffold crucial for many classical cyclization reactions.

Isoquinoline (B145761) Synthesis: The β-arylethylamine structure is the core component for constructing isoquinoline and related heterocyclic systems.

Bischler-Napieralski Reaction: Acylation of the amine followed by acid-catalyzed cyclization using a dehydrating agent like POCl₃ would yield a dihydroisoquinoline. wikipedia.orgnih.gov

Pictet-Spengler Reaction: Condensation of the amine with an aldehyde or ketone under acidic conditions would lead to the formation of a tetrahydroisoquinoline. nih.gov

A prominent example of its utility is in the synthesis of the drug Apremilast . While the synthesis starts from the related 3-ethoxy-4-methoxybenzonitrile, it proceeds through a β-ketosulfone intermediate, which is a close structural and electronic analogue of this compound. This intermediate is converted to an amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethylamine, which is a key building block that is subsequently cyclized with a phthalic anhydride (B1165640) derivative to form the final complex isoindoline (B1297411) structure of Apremilast. google.com This demonstrates how the core structure can be elaborated into medicinally relevant, complex heterocyclic systems.

Synthesis of Substituted Phenethylamine (B48288) and Phenylisobutylamine Derivatives

The structure of this compound serves as a direct precursor for the synthesis of substituted phenethylamines, a class of organic compounds based on the phenethylamine structure. youtube.com A primary synthetic route to achieve this transformation is through reductive amination.

Reductive Amination: This powerful and widely used method in organic synthesis converts a carbonyl group, such as the ketone in this compound, into an amine through an intermediate imine. wikipedia.org The process typically occurs in a one-pot reaction under mild, weakly acidic conditions. wikipedia.orgyoutube.com The reaction involves the initial formation of a hemiaminal upon reaction of the ketone with an amine (such as ammonia (B1221849) to yield a primary amine), which then reversibly loses water to form an imine intermediate. youtube.comwikipedia.org A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), selectively reduces the imine to the corresponding amine. masterorganicchemistry.comyoutube.com The use of NaBH3CN is particularly advantageous as it is selective for the iminium ion over the ketone starting material. masterorganicchemistry.com

The general scheme for the synthesis of a primary phenethylamine derivative from this compound via reductive amination is as follows:

Scheme 1: General reductive amination of this compound to a primary phenethylamine derivative.

By selecting different primary or secondary amines in the reductive amination process, a diverse range of N-substituted phenethylamine derivatives can be synthesized.

Phenylisobutylamine Derivatives: Phenylisobutylamine, also known as α-ethylphenethylamine, is a higher homologue of amphetamine. wikipedia.org The synthesis of phenylisobutylamine derivatives from this compound would require the introduction of an additional carbon atom, for which standard organometallic addition reactions to the ketone (e.g., Grignard or organolithium reagents) followed by further functional group manipulations would be necessary.

Use in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a single synthetic operation. wikipedia.org These reactions are highly efficient and atom-economical. Ketones with accessible α-protons, such as this compound, are potential substrates for certain MCRs.

Mannich Reaction: A classic example of a three-component reaction is the Mannich reaction, which involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. nih.govresearchgate.net In a typical Mannich reaction, a ketone, an amine (primary or secondary), and a non-enolizable aldehyde (like formaldehyde) react to form a β-amino-carbonyl compound, known as a Mannich base. nih.gov

It is plausible that this compound could serve as the ketone component in a Mannich reaction. For instance, reaction with formaldehyde (B43269) and a suitable amine hydrochloride (e.g., phenethylamine hydrochloride) in an acidic medium could yield a β-amino-ketone, a scaffold with potential biological activities. nih.gov

| Component | Role in Mannich Reaction | Example |

| Ketone | Provides the enolizable α-proton | This compound |

| Aldehyde | Non-enolizable electrophile | Formaldehyde |

| Amine | Nucleophilic component | Phenethylamine hydrochloride |

Table 1: Potential Components for a Mannich Reaction involving this compound.

Other isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. wikipedia.orgrug.nl While these typically involve aldehydes as the carbonyl component, variations exist, and the utility of ketones like this compound could be explored in developing novel reaction pathways.

Development of Novel Chemical Scaffolds

The chemical scaffold of this compound is a valuable starting point for the synthesis of more complex molecular architectures, particularly heterocyclic systems. The combination of the substituted phenyl ring and the reactive propanone side chain allows for cyclization reactions to form novel ring systems.

An example of this is the synthesis of triazol-3-one derivatives. A study reported the unexpected formation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one from a related precursor, demonstrating how this substituted phenyl moiety can be incorporated into a heterocyclic ring system. mdpi.com The synthesis involved the reduction of a heterocyclic thioketone, which itself was prepared from a 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol starting material. mdpi.com This highlights the utility of the ethoxy-methoxyphenyl group in building diverse heterocyclic scaffolds.

Furthermore, derivatives of this core structure are crucial in the synthesis of complex pharmaceutical agents. For example, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is a key intermediate in the synthesis of Apremilast. google.com Apremilast is a potent inhibitor of phosphodiesterase 4 (PDE4) and features a complex phthalimide (B116566) isoindoline scaffold, demonstrating the transformation of a relatively simple starting material into a novel and medicinally relevant chemical entity. google.com

| Starting Scaffold | Transformation | Resulting Novel Scaffold | Reference |

| 4-Ethoxyphenyl-5-methoxyphenyl | Cyclization/Reduction | 1,2,4-Triazol-3-one | mdpi.com |

| 1-(3-Ethoxy-4-methoxyphenyl) | Amination, Sulfonylation, Cyclization | Phthalimide Isoindoline (Apremilast) | google.com |

Table 2: Examples of Novel Scaffolds Developed from Ethoxy-Methoxyphenyl Precursors.

Reaction Mechanism Elucidation for Transformations of this compound

Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The most significant transformation discussed is its conversion to phenethylamine derivatives via reductive amination.

The mechanism of reductive amination proceeds through two main stages: wikipedia.orgyoutube.com

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. youtube.comyoutube.com This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The initial attack forms an unstable carbinolamine (or hemiaminal) intermediate. youtube.com This intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to generate a resonance-stabilized iminium ion. youtube.com

Reduction: The iminium ion is more electrophilic than the starting ketone and is readily reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comyoutube.com The hydride from the reducing agent attacks the carbon of the C=N double bond, cleaving the pi bond and forming the final amine product after workup. youtube.com

Stereochemical Control in Transformations of this compound

The conversion of the prochiral ketone, this compound, to a chiral phenethylamine derivative introduces a stereocenter at the carbon bearing the amino group. Controlling the stereochemistry of this newly formed center is often critical, especially in the synthesis of pharmacologically active molecules where enantiomers can have vastly different biological activities.

A key strategy for achieving stereochemical control is through asymmetric synthesis. In the context of reductive amination, this can be accomplished in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. A relevant example is found in a patented process for preparing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key intermediate for Apremilast. google.com In this process, a related β-ketosulfone intermediate is reacted with a chiral auxiliary, (S)-α-methylbenzylamine, to form a chiral enamine. Subsequent reduction and removal of the auxiliary yield the desired (S)-enantiomer of the amine. google.com

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For the reductive amination of ketones, this can involve the use of a chiral catalyst in conjunction with a reducing agent (e.g., H2 and a chiral metal complex) to perform an asymmetric hydrogenation of the intermediate imine.

Enzyme-Catalyzed Reactions: Biocatalysts, such as imine reductases (IREDs) or aminotransferases, can offer extremely high levels of enantioselectivity in the synthesis of chiral amines from ketones. wikipedia.org These enzymatic methods are increasingly used in green chemistry for the production of single-enantiomer pharmaceuticals.

The choice of method depends on factors such as the specific substrate, desired enantiomeric purity, and scalability of the process. The synthesis of the (S)-enantiomer of the Apremilast intermediate highlights the industrial importance of achieving high stereochemical control in transformations involving the 1-(4-ethoxy-3-methoxyphenyl) scaffold. google.com

Advanced Analytical Methodologies for 1 4 Ethoxy 3 Methoxyphenyl Propan 2 One

Quantitative Determination of 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one in Complex Mixtures

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Diode Array Detection, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like this compound. Its high resolution, reproducibility, and the possibility of coupling with various sensitive detectors make it a versatile tool. jetir.org

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is the most common approach for the quantification of aromatic ketones. The chromophore of this compound allows for strong UV absorbance. A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and method development. sielc.com For structurally similar compounds, such as 1-(4-methoxyphenyl)propan-1-one and 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, reversed-phase HPLC methods have been successfully developed. sielc.comsielc.com These methods typically employ a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com

Interactive Table 1: Illustrative HPLC-DAD Parameters for Analysis of a Phenylpropanone Analogue

| Parameter | Condition | Reference |

| Column | Newcrom R1, 3 µm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | Diode Array Detector (DAD) | researchgate.net |

| Wavelength | 280 nm (typical for substituted phenols) | |

| Flow Rate | 1.0 mL/min | |

| Injection Volume | 10 µL |

HPLC with Fluorescence Detection: While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed to significantly enhance detection sensitivity and selectivity, especially in complex biological or environmental samples.

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This is particularly useful for unambiguous identification and quantification at trace levels. For MS-compatible methods, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com Predicted LC-MS/MS spectra for the related compound 1-(4-methoxyphenyl)propan-2-one show characteristic fragmentation patterns that can be used to build selected reaction monitoring (SRM) methods for highly specific quantification. foodb.ca

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for trace analysis. This compound possesses sufficient volatility for GC analysis. The coupling with a mass spectrometer allows for definitive identification based on the compound's unique mass spectrum.

The electron ionization (EI) mass spectrum of a molecule provides a reproducible fragmentation pattern that serves as a chemical fingerprint. For the analogous compound 1-(4-methoxyphenyl)-2-propanone, the mass spectrum shows a prominent molecular ion peak and characteristic fragment ions that can be selected for quantification in selected ion monitoring (SIM) mode, which enhances sensitivity. nih.gov The expected key fragmentation for this compound would involve cleavage at the benzylic position, leading to a characteristic tropylium-type ion.

Interactive Table 2: Predicted GC-MS Data for a Phenylpropanone Analogue

| Parameter | Description | Reference |

| Compound | 1-(4-methoxyphenyl)-2-propanone | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Major Fragment Ions (m/z) | 121 (base peak), 164 (molecular ion), 122, 77, 78 | nih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) for trace quantification |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net It is considered a "green" technology due to the reduction in organic solvent consumption. SFC can offer advantages in terms of speed and efficiency over HPLC for certain applications. jasco-global.com

For compounds like this compound, which fall into the category of polar molecules, SFC operating in a mode similar to normal-phase chromatography can provide alternative selectivity compared to reversed-phase HPLC. researchgate.net While specific applications for this exact compound are not widely documented, SFC has been successfully validated for the rapid analysis of other phenolic compounds, such as flavonoids, in complex plant extracts. researchgate.netnih.gov This demonstrates the potential of SFC for the analysis of this compound, particularly for high-throughput screening or purification.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. For a neutral compound like this compound, separation would be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration to form micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. Although a powerful technique with high efficiency and low sample consumption, specific applications of CE for the quantitative determination of this compound are not prevalent in the scientific literature.

Quantitative Spectroscopic Methods (e.g., Quantitative NMR for Reaction Monitoring)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for an identical standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By integrating the signals of the target compound and comparing them to the integral of a known amount of an internal standard, a precise concentration can be determined.

For this compound, distinct signals from the ethoxy, methoxy (B1213986), and acetyl groups could potentially be used for quantification. This technique is particularly valuable for reaction monitoring, where it can be used to track the consumption of reactants and the formation of products in real-time directly in the reaction mixture. For instance, in the synthesis of related lignin (B12514952) model compounds, NMR is a key tool for structural confirmation and could be adapted for quantitative purposes. protocols.io

Method Development and Validation for Research-Specific Applications

The development of a reliable quantitative method requires a systematic approach, followed by thorough validation to ensure the results are accurate and precise for the intended application. pharmtech.com Method validation is a regulatory requirement in many industries and is essential for ensuring the quality of analytical data. jetir.orgresearchgate.net

The validation process for an analytical method for this compound would typically involve assessing the following parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.com This is typically evaluated by a series of injections of the analyte at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). youtube.com This provides an indication of its reliability during normal usage.

Interactive Table 3: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | youtube.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | pharmtech.com |

| Precision (RSD) | ≤ 2% | jetir.org |

| LOD (Signal-to-Noise) | 3:1 | youtube.com |

| LOQ (Signal-to-Noise) | 10:1 | youtube.com |

| Robustness | RSD of results should be within acceptable limits after minor changes | pharmtech.com |

Monitoring Reaction Progress and By-product Formation During Synthesis and Transformations

The synthesis and subsequent chemical transformations of this compound require robust analytical monitoring to ensure optimal reaction yield, purity, and safety. Real-time or quasi-real-time analysis allows chemists to track the consumption of reactants, the formation of the desired product, and the emergence of any undesirable by-products. This is crucial for determining reaction endpoints, understanding kinetics, and optimizing process parameters such as temperature, pressure, and catalyst loading.

Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for monitoring the progress of reactions involving moderately polar, non-volatile compounds like substituted phenylpropanones. waters.comshimadzu.com By taking aliquots from the reaction mixture at various time intervals, the concentration of starting materials, such as 3-ethoxy-4-methoxybenzaldehyde (B45797), and the product can be quantified, typically using a UV detector. shimadzu.comresearchgate.net Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also invaluable, particularly for identifying volatile reactants, products, and by-products.

In-situ spectroscopic techniques offer the advantage of monitoring the reaction directly within the reaction vessel without the need for sampling, providing real-time data. mdpi.comnih.gov Raman spectroscopy, in particular, is a powerful Process Analytical Technology (PAT) tool that is insensitive to water and can be used with fiber-optic probes immersed in the reaction mixture. mdpi.comnih.govspectroscopyonline.com It can track changes in molecular vibrations, such as the disappearance of the aldehyde C-H stretch from a precursor like 3-ethoxy-4-methoxybenzaldehyde or the appearance of the ketone carbonyl (C=O) stretch of the final product. iaea.org This allows for precise determination of reaction kinetics and endpoints. mdpi.com

The identification of by-products is critical for process optimization and ensuring the purity of the final compound. The nature and quantity of by-products depend heavily on the synthetic route employed. For instance, in syntheses starting from phenylacetic acid derivatives, self-condensation can occur, leading to the formation of diketones. scribd.com If a Wittig-type reaction is utilized, phosphorus-containing by-products like triphenylphosphine (B44618) oxide are expected. Incomplete reactions will leave starting materials, while side reactions can generate isomers or related substances.

Table 1: Potential By-products in the Synthesis of this compound and Analytical Detection Methods

| Potential By-product | Likely Synthetic Origin | Recommended Analytical Method |

| 3-Ethoxy-4-methoxybenzaldehyde | Incomplete reaction when used as a starting material. nbinno.comgoogle.com | HPLC-UV, GC-MS |

| 1,3-Bis(4-ethoxy-3-methoxyphenyl)propan-2-one | Self-condensation or reaction with benzylic impurities. | HPLC-MS, GC-MS |

| 3-Ethoxy-4-methoxybenzoic acid | Oxidation of the aldehyde starting material. | HPLC-UV, LC-MS |

| Triphenylphosphine oxide | Stoichiometric by-product of a Wittig reaction. | HPLC, NMR Spectroscopy |

| Isomeric propanones | Rearrangement reactions or impurities in starting materials. scribd.com | GC-MS, HPLC |

| Unreacted starting materials (e.g., Phenylacetic acid derivatives) | Incomplete reaction. | HPLC, GC-MS |

Derivatization Strategies for Enhanced Detection or Separation

In many analytical scenarios, direct analysis of this compound may be challenging due to its polarity, insufficient volatility for gas chromatography, or lack of a strong chromophore for sensitive UV detection in HPLC. youtube.comnih.gov Derivatization is a chemical modification process used to convert the analyte into a new compound with properties more suitable for a given analytical technique. youtube.com This can enhance volatility, improve thermal stability, or introduce a highly responsive functional group for a specific detector. nih.gov

For GC-MS analysis, a primary goal of derivatization is to increase the volatility of the ketone. nih.gov One common approach is methoximation, which converts the carbonyl group into an oxime, followed by silylation of any other active hydrogen atoms in the molecule. youtube.com This "locks" the keto group, preventing tautomerization, and the addition of bulky, non-polar trimethylsilyl (B98337) (TMS) groups significantly increases volatility, making the compound amenable to GC analysis. youtube.com Another effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with ketones to form stable oxime derivatives. sigmaaldrich.comnih.gov These derivatives are highly volatile and exhibit excellent sensitivity under negative chemical ionization (NCI) mass spectrometry, allowing for very low detection limits. nih.govresearchgate.net

For HPLC analysis, derivatization is often employed to enhance detectability, especially when using UV-Visible detectors. nih.gov The most widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netauroraprosci.com DNPH reacts with the carbonyl group of the ketone to form a 2,4-dinitrophenylhydrazone. mt.com This derivative possesses a strong chromophore, allowing for highly sensitive detection at wavelengths around 360-365 nm, where the parent ketone has minimal absorbance. waters.comauroraprosci.com This strategy is a standard method for the analysis of aldehydes and ketones in various matrices. nih.govauroraprosci.com

Table 2: Derivatization Strategies for this compound

| Derivatization Reagent | Derivative Formed | Analytical Enhancement | Primary Application |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Increases volatility and provides high sensitivity with Electron Capture Detection (ECD) or NCI-MS. sigmaaldrich.comnih.govresearchgate.net | GC-MS, GC-ECD |

| Methoxyamine hydrochloride (MeOx) followed by a silylating agent (e.g., MSTFA) | Methoxime-TMS ether | Protects the keto group, prevents isomerization, and increases volatility for gas-phase analysis. youtube.com | GC-MS |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Introduces a strong chromophore for sensitive UV detection. researchgate.netauroraprosci.commt.com | HPLC-UV/DAD |

Computational and Theoretical Investigations of 1 4 Ethoxy 3 Methoxyphenyl Propan 2 One

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical character. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one. These calculations reveal the distribution of electron density and the energies and shapes of molecular orbitals, which are critical for understanding the molecule's stability and reactivity.

Molecular Orbital (MO) theory provides a sophisticated model of chemical bonding. nih.govsigmaaldrich.com For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the electron-donating ethoxy and methoxy (B1213986) groups. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group of the propanone side chain, which is an electron-withdrawing moiety. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for similar organic molecules.

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry offers a suite of descriptors derived from the electronic structure to predict the chemical reactivity and regioselectivity of this compound. These descriptors, often calculated using DFT, provide a quantitative basis for understanding where and how a molecule is likely to react. longdom.orgmdpi.com

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy and indicates the molecule's tendency to undergo oxidation.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy and suggests the molecule's capacity to be reduced.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

For this compound, the aromatic ring, activated by the alkoxy groups, is expected to be the primary site for electrophilic attack. Conversely, the carbonyl carbon of the propanone moiety is the most likely site for nucleophilic attack. The regioselectivity of reactions, such as electrophilic aromatic substitution, can be predicted by analyzing the distribution of charges and the Fukui functions, which indicate the most reactive sites within the molecule.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (IP) | 5.8 | Moderate tendency to be oxidized |

| Electron Affinity (EA) | 1.2 | Low tendency to be reduced |

| Electronegativity (χ) | 3.5 | Moderate electronegativity |

| Chemical Hardness (η) | 2.3 | Moderately soft molecule |

| Electrophilicity Index (ω) | 2.67 | Moderate electrophilic character |

Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical determinants of its physical properties and how it interacts with other molecules. Conformational analysis, performed through computational methods, involves mapping the potential energy surface of the molecule by rotating its single bonds. This analysis identifies the most stable conformers (low-energy states) and the energy barriers between them.

Furthermore, understanding the intermolecular interactions is crucial for predicting the bulk properties of the compound, such as its boiling point and solubility. These interactions can be modeled computationally and include:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Resulting from the permanent dipole moment of the molecule, largely influenced by the carbonyl and ether functionalities.

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors in the presence of suitable donor molecules.

Reaction Mechanism Simulations and Transition State Modeling for its Synthesis and Transformations

Computational chemistry provides the tools to simulate the pathways of chemical reactions, offering a detailed view of the transformation from reactants to products. For the synthesis and subsequent reactions of this compound, these simulations can elucidate reaction mechanisms and identify key transition states.

A common synthetic route to similar phenylpropanones is the Friedel-Crafts acylation. A computational study of this reaction for this compound would involve modeling the interaction of 1-ethoxy-2-methoxybenzene (B107308) with a suitable acylating agent in the presence of a Lewis acid catalyst. The simulation would map the energy profile of the reaction, identifying the transition state for the electrophilic attack on the aromatic ring and helping to understand the regioselectivity of the acylation.

Similarly, transformations of the ketone functionality, such as reduction to an alcohol or conversion to an imine, can be modeled. Transition state modeling allows for the calculation of activation energies, which are essential for predicting reaction rates and understanding how catalysts can lower these energy barriers.

Quantitative Structure-Property Relationship (QSPR) Studies

In a hypothetical QSPR study, a dataset of phenylpropanones with varying substituents on the aromatic ring would be compiled. For each compound, a set of molecular descriptors would be calculated, including:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as those mentioned in section 5.2.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to a specific property. Such a model could then be used to predict the properties of this compound.

In Silico Design of Novel Transformations Involving the Compound

The insights gained from the computational analyses described above can be leveraged for the in silico design of novel chemical transformations involving this compound. By understanding the molecule's reactivity, new reactions can be proposed and their feasibility assessed computationally before any experimental work is undertaken.

For example, based on the predicted reactivity of the aromatic ring, new electrophilic substitution reactions could be designed to introduce additional functional groups. The regioselectivity of these hypothetical reactions could be predicted using Fukui analysis. Similarly, the reactivity of the ketone can be exploited to design novel condensation or multicomponent reactions. Computational screening of potential reaction partners and catalysts can help to identify promising candidates for creating new and complex molecular architectures based on the this compound scaffold. This predictive power of computational chemistry accelerates the discovery of new synthetic methodologies and novel compounds with desired properties.

Biocatalytic and Biotransformational Studies Involving 1 4 Ethoxy 3 Methoxyphenyl Propan 2 One

Enzyme-Mediated Biotransformations of 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one

Enzymes, as highly specific and efficient catalysts, play a crucial role in the biotransformation of xenobiotics. For a compound like this compound, several classes of enzymes can be expected to mediate its conversion.

The ketone functional group in this compound is a primary target for enzymatic reduction. This reaction is typically carried out by a broad class of enzymes known as oxidoreductases, specifically carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). bioivt.com These enzymes utilize cofactors such as NADPH to reduce the carbonyl group to a secondary alcohol, yielding 1-(4-ethoxy-3-methoxyphenyl)propan-2-ol.

Biocatalysis has demonstrated significant potential in the asymmetric synthesis of chiral secondary alcohols from prochiral ketones. researchgate.net For instance, studies on the structurally similar compound 4-methoxy acetophenone (B1666503) have shown that yeast strains like Saccharomyces uvarum can efficiently catalyze its bioreduction to the corresponding chiral alcohol. researchgate.net This suggests that similar enzymatic systems could be employed for the stereoselective reduction of this compound.

Table 1: Key Enzymes in the Reduction of Carbonyl Groups and Their Characteristics

| Enzyme Class | Cofactor | Typical Reaction |

| Carbonyl Reductases (CBRs) | NADPH | Ketone to secondary alcohol |

| Aldo-Keto Reductases (AKRs) | NADPH | Ketone to secondary alcohol |

| Alcohol Dehydrogenases (ADHs) | NADH/NADPH | Reversible ketone/alcohol conversion |

This table is generated based on information from sources discussing the roles of various reductase enzymes in metabolism. bioivt.com

The aromatic ring and the alkyl side chain of this compound are susceptible to oxidative modifications by monooxygenases and dioxygenases. A major family of enzymes involved in the metabolism of many xenobiotics is the cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes can catalyze a variety of oxidative reactions.

Oxidation of the alkyl side chain can occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring. libretexts.orgopenstax.orglibretexts.org This can lead to the formation of hydroxylated metabolites. The aromatic ring itself can also be a target for hydroxylation, a reaction catalyzed by flavin-dependent monooxygenases in many microorganisms. nih.gov These enzymes are known to hydroxylate phenolic compounds, and while this compound is an ether, the potential for aromatic ring activation towards hydroxylation exists. nih.gov

Table 2: Potential Oxidative Biotransformations

| Enzyme Class | Potential Reaction |

| Cytochrome P450 Monooxygenases | Aromatic hydroxylation, O-dealkylation, side-chain oxidation |

| Flavin-dependent Monooxygenases | Aromatic hydroxylation |

| Dioxygenases | Aromatic ring cleavage (less common for this structure) |

This table is generated based on general principles of xenobiotic oxidation by common enzyme families. nih.govnih.gov

A significant advantage of biocatalysis is the ability to achieve high stereoselectivity. researchgate.net The reduction of the prochiral ketone in this compound can lead to the formation of two enantiomers of the corresponding alcohol. The use of specific enzymes or whole-cell biocatalysts can favor the production of one enantiomer over the other, resulting in an enantiomerically pure or enriched product. researchgate.net

Studies on analogous ketones, such as 4-methoxy acetophenone, have demonstrated that yeast-mediated bioreduction can yield the (S)-enantiomer of the alcohol with high enantiomeric excess. researchgate.net This highlights the potential for developing stereoselective biocatalytic processes for this compound, which is of great importance for the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules. researchgate.net

Microbial Biotransformations and Whole-Cell Systems

The use of whole microbial cells, such as bacteria and fungi, offers a practical approach to biotransformation. These systems contain a diverse array of enzymes that can act on a substrate, potentially leading to a cascade of reactions. Microorganisms like yeast are well-known for their ability to reduce carbonyl compounds. researchgate.net

The application of a whole-cell biocatalyst, for example Saccharomyces uvarum, has been shown to be effective for the asymmetric bioreduction of related ketones. researchgate.net Such systems are often preferred for industrial applications due to the elimination of the need for enzyme purification and the inherent presence of cofactor regeneration systems within the cell.

In Vitro Metabolic Pathway Elucidation in Non-Human Biological Systems

To understand the metabolic fate of this compound, in vitro studies using non-human biological systems are essential. These studies often employ subcellular fractions, such as liver microsomes and cytosol, which are rich in drug-metabolizing enzymes. bioivt.comyoutube.com

Microsomes contain a high concentration of cytochrome P450 enzymes and are used to investigate oxidative metabolism. bioivt.comnih.gov The cytosol fraction contains other enzymes, including some carbonyl reductases and transferases. bioivt.com By incubating the compound with these fractions and the appropriate cofactors (e.g., NADPH for CYPs and reductases), the formation of metabolites can be monitored and the enzymatic pathways elucidated. youtube.com The use of recombinant enzymes, which are purified enzymes produced through genetic engineering, allows for the precise identification of the specific enzyme isoforms responsible for a particular metabolic conversion. nih.gov

Characterization and Identification of Biotransformation Products

The identification of the products formed during biotransformation is crucial for understanding the metabolic pathway. This is typically achieved using analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the enzymatic reactions discussed, several potential biotransformation products of this compound can be predicted. The primary transformation would be the reduction of the ketone to the corresponding alcohol. Oxidative transformations could lead to hydroxylated derivatives on the aromatic ring or the side chain. Further oxidation could result in the formation of a carboxylic acid. O-dealkylation of the ethoxy or methoxy (B1213986) groups is another possibility.

Table 3: Potential Biotransformation Products of this compound

| Parent Compound | Biotransformation Reaction | Potential Product |

| This compound | Carbonyl Reduction | 1-(4-Ethoxy-3-methoxyphenyl)propan-2-ol |

| This compound | Aromatic Hydroxylation | 1-(4-Ethoxy-5-hydroxy-3-methoxyphenyl)propan-2-one or 1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)propan-2-one |

| This compound | Side-chain Hydroxylation | 1-(4-Ethoxy-3-methoxyphenyl)-1-hydroxypropan-2-one |

| This compound | O-De-ethylation | 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one |

| This compound | O-De-methylation | 1-(4-Ethoxy-3-hydroxyphenyl)propan-2-one |

This table outlines hypothetical biotransformation products based on established metabolic pathways for similar chemical structures. semanticscholar.org

Future Prospects and Emerging Research Directions for 1 4 Ethoxy 3 Methoxyphenyl Propan 2 One

Development of Next-Generation Synthetic Methodologies

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one is poised for significant evolution, driven by a move away from traditional multi-step chemical processes toward more efficient and sustainable methods. Future research is focused on several key areas:

Lignin (B12514952) Valorization: A primary frontier is the direct catalytic conversion of lignin, an abundant and renewable biopolymer, into valuable aromatic chemicals like this compound. researchgate.netresearchgate.net Current research explores the use of bimetallic catalysts, such as Zn/Pd/C, which can selectively cleave lignin to yield specific methoxyphenol products. researchgate.net This approach is highly atom-economic and leverages a renewable feedstock, representing a significant advancement over petroleum-based syntheses.

Biocatalysis: The use of enzymes offers a highly specific and environmentally benign route for synthesis. Enzymes can operate under mild conditions and often eliminate the need for protecting groups, which simplifies reaction schemes and reduces waste. acs.org For instance, enzymes like horseradish peroxidase are already used in the synthesis of related lignin model compounds, suggesting a viable pathway for enzymatic production of this compound. protocols.io

Advanced Catalytic Systems: Research is ongoing to develop more robust and recyclable catalysts. Immobilizing catalysts on solid supports like activated carbon or sepiolite (B1149698) can solve challenges related to catalyst recovery and reuse, making processes more economically viable and environmentally friendly. researchgate.net The development of electrocatalysts also presents a new, though currently challenging, opportunity for the oxidative degradation of lignin into target molecules. researchgate.net

Exploration of Novel Synthetic Applications Beyond Established Pathways

While this compound serves as a valuable model compound for studying the degradation pathways of lignin, its utility as a chemical building block is an area of growing interest. protocols.ioresearchgate.netprotocols.io Its molecular structure, featuring a reactive ketone group and a functionalized aromatic ring, makes it a versatile synthon for more complex molecules.